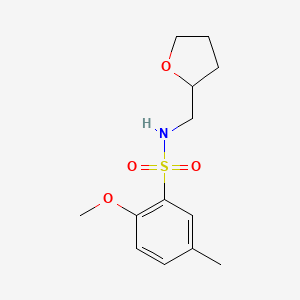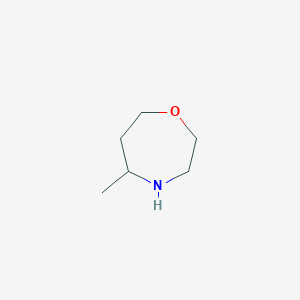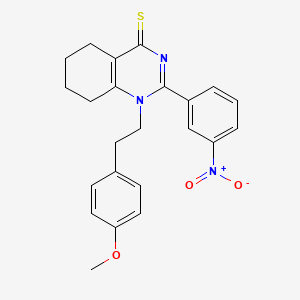![molecular formula C16H20N2O3S B2768368 N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 865161-92-8](/img/structure/B2768368.png)
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide” is a chemical compound with the molecular formula C26H27N3O5S2. It has an average mass of 525.640 Da and a monoisotopic mass of 525.139221 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C26H27N3O5S2. It consists of a benzothiazole ring which is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings . In this case, the benzothiazole ring contains sulfur and nitrogen atoms. Attached to this ring are ethoxy and methoxyethyl groups, which are types of ether functional groups. The compound also contains a cyclopropanecarboxamide group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 697.8±65.0 °C at 760 mmHg, and a flash point of 375.8±34.3 °C. It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds. Its polar surface area is 131 Å2, and it has a molar volume of 399.2±7.0 cm3 .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity : Benzothiazole derivatives, including those structurally related to N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide, have been synthesized and evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of new pyridine derivatives starting from 2-amino substituted benzothiazoles and assessed their in vitro antimicrobial activity, finding variable and modest activity against bacterial and fungal strains Patel, Agravat, & Shaikh, 2011.
Anticancer Activity : Another significant application is in the synthesis of compounds with potential anticancer activity. Nam et al. (2010) explored benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, for their cytotoxic effects against several cancer cell lines, demonstrating significant activity, particularly against A549, MCF7-MDR, and HT1080 cell lines Nam, Dung, Thuong, & Hien, 2010.
Synthetic Applications
Novel Synthetic Routes : The versatility of benzothiazole derivatives in synthesis is highlighted by the development of novel synthetic methodologies. Sañudo, Marcaccini, Basurto, and Torroba (2006) reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, presenting a new class of cyclic dipeptidyl ureas, showcasing the adaptability of these compounds in generating diverse chemical entities Sañudo, Marcaccini, Basurto, & Torroba, 2006.
Cyclopropanation and Cycloaddition Reactions : The structural motif of this compound lends itself to interesting cyclopropanation and cycloaddition reactions. Zeng, Ren, Fu, and Li (2018) explored the synthesis of spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2'-[1,3]thiazolo[3,2-a]pyrimidine] derivatives via cycloaddition reactions, demonstrating the compound's utility in creating complex heterocyclic systems Zeng, Ren, Fu, & Li, 2018.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the lack of specific target identification, it is difficult to predict which biochemical pathways might be affected .
Pharmacokinetics
Therefore, its bioavailability, distribution in the body, metabolism, and excretion are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and understanding of its interaction with these targets, it is challenging to predict the potential cellular and molecular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-21-12-6-7-13-14(10-12)22-16(18(13)8-9-20-2)17-15(19)11-4-5-11/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBQOVRCXCZMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2768290.png)

![7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2768292.png)
![7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2768293.png)
![N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2768294.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2768295.png)

![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)



![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2768308.png)